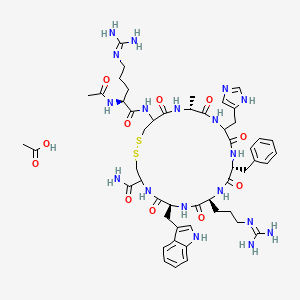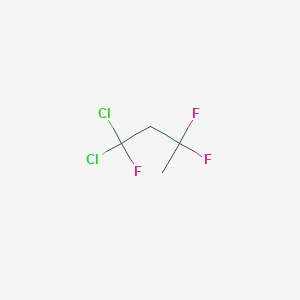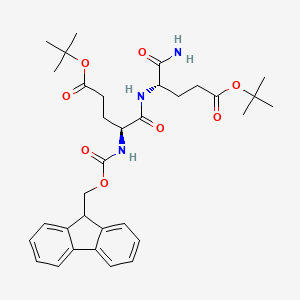![molecular formula C34H50O7 B14752895 (2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid](/img/structure/B14752895.png)
(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a characteristic structure in many biologically active compounds, including steroids and terpenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The synthetic route may involve:
Formation of the Core Structure: This can be achieved through cyclization reactions, often using Diels-Alder reactions or other cycloaddition methods.
Functional Group Modifications: Introduction of the carboxyacetyl group and other functional groups can be done through esterification, oxidation, and other organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carboxylate sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to steroids makes it a candidate for studying hormone interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways.
Receptors: It may bind to steroid receptors, modulating their activity and influencing cellular processes.
Pathways: The compound can affect signaling pathways, leading to changes in gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups.
Testosterone: Another steroid with a similar core structure but distinct biological activity.
Corticosteroids: These compounds also feature the cyclopenta[a]phenanthrene core and are used in various medical treatments.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C34H50O7 |
|---|---|
Molekulargewicht |
570.8 g/mol |
IUPAC-Name |
(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid |
InChI |
InChI=1S/C34H50O7/c1-19(17-25(35)20(2)21(3)30(39)40)22-11-15-34(8)24-9-10-26-31(4,5)27(41-29(38)18-28(36)37)13-14-32(26,6)23(24)12-16-33(22,34)7/h19,21-22,26-27H,2,9-18H2,1,3-8H3,(H,36,37)(H,39,40)/t19-,21+,22-,26+,27-,32-,33-,34+/m1/s1 |
InChI-Schlüssel |
LJDYIANNVNRBHB-JPMBEKLNSA-N |
Isomerische SMILES |
C[C@H](CC(=O)C(=C)[C@H](C)C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)CC(=O)O)C)C)C |
Kanonische SMILES |
CC(CC(=O)C(=C)C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CC(=O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


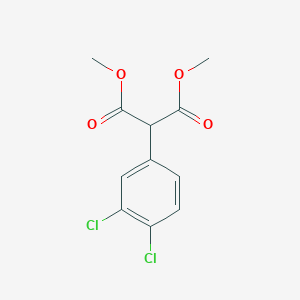
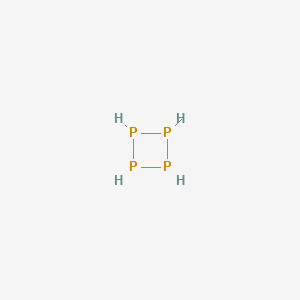
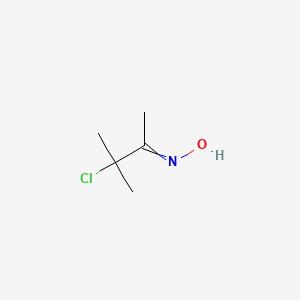
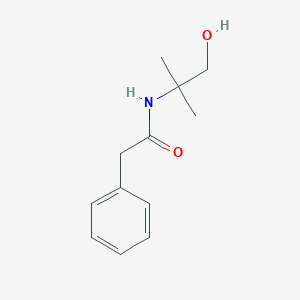
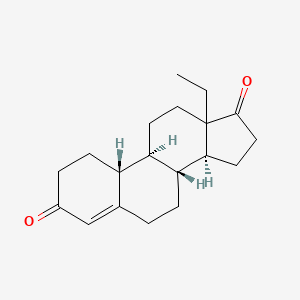
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
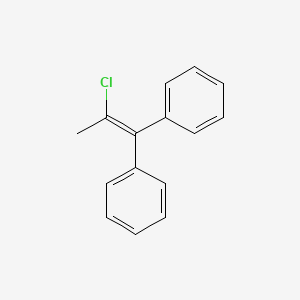
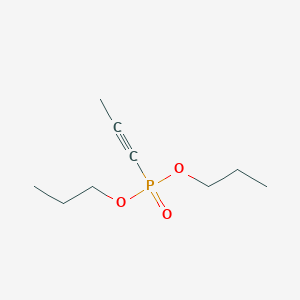
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)
